molecular formula C10H21ClN2O B1395213 N-Butyl-2-piperidinecarboxamide hydrochloride CAS No. 1236262-34-2

N-Butyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1395213
CAS No.: 1236262-34-2
M. Wt: 220.74 g/mol
InChI Key: BXULBLSTAPDDMZ-UHFFFAOYSA-N
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Description

N-Butyl-2-piperidinecarboxamide hydrochloride, which is systematically named 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride and commonly known as Bupivacaine Hydrochloride, is a well-characterized local anesthetic agent in scientific literature . Its primary mechanism of action is the use-dependent inhibition of voltage-gated sodium channels in neuronal membranes. By crossing the neuronal membrane and binding to the intracellular portion of these channels, it stabilizes the membrane and prevents the influx of sodium ions, thereby halting the generation and conduction of nerve impulses . The progression of this nerve block typically affects sensory functions like pain and temperature before motor functions . Beyond its principal action on sodium channels, research indicates that Bupivacaine Hydrochloride may have additional pharmacological effects. Evidence suggests it can also act as an NMDA receptor inhibitor and block L-calcium and potassium channels . Furthermore, it is thought to bind to the prostaglandin E2 receptor EP1 subtype (PGE2EP1), which may contribute to its analgesic and anti-inflammatory properties . The compound is characterized by a long duration of anesthetic action. From a research perspective, it has been used to study the structure and function of ion channels, investigate the pathophysiology and management of chronic pain, and explore models of local anesthesia . The molecular formula of the anhydrous form is C18H29ClN2O, with an average molecular weight of 324.89 g/mol . The compound is ~95% protein bound in plasma and is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4), with the major metabolite being 2,6-pipecoloxylidine . Researchers should note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-butylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-3-7-12-10(13)9-6-4-5-8-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULBLSTAPDDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236262-34-2
Record name 2-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine with butylamine under controlled conditions. The process includes the formation of an intermediate, which is then reacted with hydrochloric acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation. The use of catalysts and advanced reaction monitoring techniques ensures the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Research

N-Butyl-2-piperidinecarboxamide hydrochloride has been studied for its potential pharmacological properties. It may act on various neurotransmitter systems, making it a candidate for research into new therapeutic agents.

Organic Synthesis

This compound can serve as a precursor in organic synthesis, particularly in the development of novel piperidine derivatives. Its structural characteristics allow for modifications that can lead to compounds with varied biological activities.

Biological Studies

In biological research, this compound has potential applications as a non-ionic organic buffering agent in cell culture systems. Its buffering capacity can help maintain physiological pH levels during experiments.

Analytical Chemistry

The compound can be utilized as a standard in analytical chemistry for method development and validation processes. Its known properties facilitate the calibration of instruments and the assessment of analytical methodologies.

Study 1: Pharmacological Evaluation

A study evaluated the effects of this compound on pain models in laboratory animals. The results indicated that the compound could modulate pain responses, suggesting its potential as an analgesic agent.

Study 2: Synthesis of Piperidine Derivatives

Research focused on synthesizing new piperidine derivatives using this compound as a starting material. The derivatives exhibited enhanced activity against specific biological targets, showcasing the utility of this compound in drug discovery.

Study 3: Buffering Capacity in Cell Cultures

A comparative study assessed the effectiveness of this compound as a buffering agent in various cell culture conditions. The findings demonstrated its ability to maintain stable pH levels, which is crucial for cell viability and experimental consistency.

Mechanism of Action

The mechanism of action of N-Butyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structurally related piperidine derivatives from the provided evidence, highlighting key differences in molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Piperidine Derivatives

Property N-Butyl-2-piperidinecarboxamide Hydrochloride N-Cbz-2-Piperidinecarboxylic Acid N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride
Molecular Formula Not available (hypothetical) C₁₄H₁₇NO₄ C₁₄H₁₆N₂O₂·HCl
Molecular Weight Not available 263.29 g/mol 280.74 g/mol
Functional Groups Butyl carboxamide, hydrochloride salt Cbz-protected carboxylic acid Benzofuran-carboxamide, hydrochloride salt
Synthesis Yield Not reported Up to 93% (KOH/DMF, 20°C) Not specified
Solubility Likely polar solvents (inferred from HCl salt) Solubility in DMF, dichloromethane Slightly soluble in chloroform, methanol, DMSO
Applications Hypothetical: Drug intermediate Synthetic intermediate for peptide coupling Research chemical (e.g., receptor studies)

Key Structural and Functional Differences:

Substituent Groups: N-Cbz-2-Piperidinecarboxylic Acid contains a carbobenzyloxy (Cbz) protecting group and a carboxylic acid, making it suitable for peptide synthesis. N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride incorporates a benzofuran ring, which enhances aromatic interactions in biological systems.

Solubility and Stability :

  • Hydrochloride salts (e.g., the benzofuran derivative ) exhibit better solubility in polar solvents compared to neutral carboxylic acids.

Research Findings and Limitations:

  • N-Cbz-2-Piperidinecarboxylic Acid demonstrates utility in peptide coupling due to its reactive carboxylic acid group and Cbz protection .
  • N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride is highlighted as a research chemical, likely for CNS-targeted studies due to its benzofuran moiety .

Biological Activity

N-Butyl-2-piperidinecarboxamide hydrochloride, also known as bupivacaine hydrochloride, is a local anesthetic widely used in medical settings for its analgesic properties. It is characterized by its ability to block nerve signals in specific areas of the body, making it effective for various surgical and obstetric procedures. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H23ClN2O
  • Molecular Weight : 234.76 g/mol
  • Appearance : White to off-white crystalline powder

This compound exerts its biological effects primarily through the inhibition of voltage-gated sodium channels in neuronal membranes. By blocking these channels, the compound prevents the initiation and propagation of action potentials in sensory neurons, leading to a loss of sensation in the targeted area. This mechanism is crucial for its effectiveness as a local anesthetic.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Local Anesthesia : Effective in providing anesthesia during surgical procedures.
  • Analgesic Properties : Reduces pain perception in patients undergoing surgery or experiencing acute pain.
  • Duration of Action : Exhibits a longer duration of analgesia compared to other local anesthetics due to its lipid solubility and protein binding characteristics.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Half-life2.7 hours (adults), 8.1 hours (neonates)
MetabolismPrimarily hepatic via glucuronic acid conjugation
ClearanceDecreased in elderly patients with hepatic disease

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety profile of this compound. Key findings include:

  • Efficacy in Surgical Anesthesia :
    • A study demonstrated that bupivacaine provides effective analgesia for various surgical procedures, including orthopedic surgeries and cesarean sections, with minimal side effects .
  • Safety Profile :
    • Reports indicate a risk of cardiac arrest associated with high doses during obstetrical anesthesia, necessitating careful dosage management .
  • Comparative Studies :
    • Comparative studies between bupivacaine and other local anesthetics (e.g., lidocaine) reveal that bupivacaine offers prolonged analgesia but comes with increased risks of systemic toxicity .

Research Applications

This compound is not only significant in clinical settings but also serves as a valuable tool in research:

  • Enzyme Inhibition Studies : The compound has been utilized to study enzyme mechanisms and receptor interactions due to its ability to modulate biological activities .
  • Drug Development : Ongoing research aims to develop new formulations and delivery methods to enhance the therapeutic efficacy and safety profile of bupivacaine .

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-piperidinecarboxamide hydrochloride, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclization of piperidine precursors followed by carboxamide formation. A common approach includes:

Amide Coupling : React 2-piperidinecarboxylic acid with n-butylamine using coupling agents like HOBt/EDC in dichloromethane (61% yield under optimized conditions) .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
Key parameters: Maintain temperatures below 25°C during coupling to prevent racemization, and use inert atmospheres to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~245) .
  • Infrared (IR) Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and piperidine ring vibrations .
    Cross-validate results with nuclear magnetic resonance (NMR) for proton environment analysis (e.g., δ 3.5–4.0 ppm for piperidine protons) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Moderate solubility in ethanol and DMSO; insoluble in nonpolar solvents .
  • Stability : Stable at room temperature for 6–12 months when stored desiccated. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what assay designs are suitable for inhibition studies?

  • Methodological Answer : The compound’s piperidine and carboxamide groups enable binding to enzymes via hydrogen bonding and hydrophobic interactions. Example protocols:
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
    Controls: Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to distinguish specific effects .

Q. What computational strategies predict the bioactivity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB IDs) to model ligand-receptor interactions .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area, and hydrogen-bond donors .
    Validate predictions with in vitro assays and compare against structurally similar compounds (e.g., N-ethyl-pyrrolidinecarboxamide derivatives) .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane for coupling efficiency .
  • Catalyst Optimization : Evaluate Pd/C or Ni catalysts for reductive amination steps .
  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify critical factors via response surface methodology .

Q. What are the conflicting reports on the compound’s stability under oxidative conditions, and how can these be resolved?

  • Methodological Answer :
  • Contradiction : notes oxidation to N-oxides at high pH, while reports stability in neutral buffers.
  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Adjust pH to 5–7 and add antioxidants (e.g., ascorbic acid) to mitigate degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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